molecular formula C18H18N4O2 B2748671 (1H-indol-5-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone CAS No. 1797597-70-6

(1H-indol-5-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone

Cat. No. B2748671
CAS RN: 1797597-70-6
M. Wt: 322.368
InChI Key: YDTOZPNXFYLPSQ-UHFFFAOYSA-N
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Description

(1H-indol-5-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone, also known as ML352, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications.

Scientific Research Applications

Material Synthesis and Chemical Properties

A study by Kloubert et al. (2012) delves into the methylation of related indolizine compounds, showcasing the structural manipulation and characterization of these complex organic molecules. The research highlights the intricate relationships between molecular structure and properties, such as the dihedral angles between molecular planes, which are crucial for understanding the chemical behavior and potential applications of such compounds in material science and synthesis (Kloubert et al., 2012).

Pharmacological Applications

A broader perspective on the pharmaceutical landscape, as reviewed by Habernickel (2002), incorporates pyridazino(4,5-b)indole-1-acetamide compounds, highlighting their diverse pharmacological activities, including cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic effects. This suggests a potential avenue for the exploration of (1H-indol-5-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone in similar pharmacological roles (Habernickel, 2002).

Antitumor Activity

Research on pyrido[4,3-b]benzo[e]- and -benzo[g]indoles by Nguyen et al. (1990) explores the antitumor activity of compounds with a base structure reminiscent of the target molecule. These studies demonstrate significant antitumor efficacy in vitro and in vivo, suggesting a promising area of research for this compound in the development of new antineoplastic agents (Nguyen et al., 1990).

Catalytic and Biochemical Insights

The synthesis of dioxidovanadium(V) complexes with hydrazone ligands, as researched by Mondal et al. (2010), provides insight into the catalytic potential of nitrogenous compounds in biochemical processes. This research indicates the intricate interactions at the molecular level that can influence catalytic activity, offering a pathway for the exploration of this compound in catalysis and enzyme inhibition (Mondal et al., 2010).

Mechanism of Action

Target of Action

It’s worth noting that indole derivatives have been found to bind with high affinity to multiple receptors , and pyridazine derivatives have shown a wide range of pharmacological activities . Therefore, the compound could potentially interact with a variety of targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . Pyridazine derivatives also exhibit a broad spectrum of activities . The compound’s interaction with its targets could result in changes that contribute to these activities.

Biochemical Pathways

Given the broad range of activities associated with indole and pyridazine derivatives , it’s likely that the compound affects multiple pathways. These could include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, cholinesterase activity, and more.

Pharmacokinetics

The inherent polarity, low cytochrome p450 inhibitory effects, and potential to reduce interaction of a molecule with the cardiac herg potassium channel of pyridazine ring add additional value in drug discovery and development .

Result of Action

Given the wide range of biological activities associated with indole and pyridazine derivatives , the compound could potentially have diverse effects at the molecular and cellular level.

Biochemical Analysis

Biochemical Properties

The biochemical properties of (1H-indol-5-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone are largely determined by the indole nucleus. Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with a variety of enzymes, proteins, and other biomolecules.

Cellular Effects

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound influences cell function in a variety of ways. This could include impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

properties

IUPAC Name

1H-indol-5-yl-(4-pyridazin-3-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c23-18(14-3-4-16-13(12-14)5-9-19-16)22-10-6-15(7-11-22)24-17-2-1-8-20-21-17/h1-5,8-9,12,15,19H,6-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDTOZPNXFYLPSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NN=CC=C2)C(=O)C3=CC4=C(C=C3)NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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